(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol
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Overview
Description
(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring two amino groups and one hydroxyl group on a cyclopentane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination reactions using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The amination step can be optimized using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia, primary or secondary amines under mild heating.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various amides and ureas.
Scientific Research Applications
(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism by which (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: Shares a similar cyclohexane ring structure but with hydroxyl groups instead of amino groups.
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Another similar compound with carboxylic acid functionality.
Uniqueness
(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclopentane ring. This combination of functional groups and chiral centers makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4S)-3,4-diaminocyclopentan-1-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2/t3?,4-,5+ |
InChI Key |
FMBIQZAABNLKQQ-NVGWPGHNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1O)N)N |
Canonical SMILES |
C1C(CC(C1N)N)O |
Origin of Product |
United States |
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